molecular formula C15H12BrF2NO3 B3744817 2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide

2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide

Cat. No.: B3744817
M. Wt: 372.16 g/mol
InChI Key: ZEWQCFVIMHQNER-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide is an organic compound that features both bromine and fluorine atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: 4-bromophenol is then reacted with 2-(difluoromethoxy)phenylacetic acid in the presence of a base like potassium carbonate to form the ether linkage.

    Amidation: The final step involves converting the carboxylic acid group to an amide. This can be done using reagents such as thionyl chloride to form the acyl chloride, followed by reaction with an amine to form the amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This can lead to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity, particularly in substitution reactions, makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(4-iodophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide lies in the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2NO3/c16-10-5-7-11(8-6-10)21-9-14(20)19-12-3-1-2-4-13(12)22-15(17)18/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQCFVIMHQNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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